1-(4-nitrophenyl)-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]methanimine
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Overview
Description
1-(4-nitrophenyl)-N-[2-(3,6,17-triazatetracyclo[87003,8011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]methanimine is a complex organic compound with a unique structure It is characterized by the presence of a nitrophenyl group and a triazatetracycloheptadeca framework
Preparation Methods
The synthesis of 1-(4-nitrophenyl)-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]methanimine involves multiple steps. The synthetic route typically starts with the preparation of the nitrophenyl intermediate, followed by the introduction of the triazatetracycloheptadeca moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(4-nitrophenyl)-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]methanimine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or marker in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]methanimine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, 1-(4-nitrophenyl)-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]methanimine stands out due to its unique structural features and versatile applications. Similar compounds include:
Pyrazino[1’,2’1,6]pyrido[3,4-b]indole-1,4-dione: Known for its use in medicinal chemistry.
Tadalafil: A well-known pharmaceutical compound with a similar triazatetracycloheptadeca framework
Properties
CAS No. |
91119-35-6 |
---|---|
Molecular Formula |
C23H25N5O2 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]methanimine |
InChI |
InChI=1S/C23H25N5O2/c29-28(30)18-7-5-17(6-8-18)14-24-9-10-26-11-12-27-16-23-21(13-19(27)15-26)20-3-1-2-4-22(20)25-23/h1-8,14,19,25H,9-13,15-16H2 |
InChI Key |
OLIBTBRNYJJDFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC3=C(CC2CN1CCN=CC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5N3 |
Origin of Product |
United States |
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